Cas no 62649-32-5 (1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)-)

1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)- structure
62649-32-5 structure
Product Name:1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)-
CAS No:62649-32-5
MF:C10H7ClF3N3
MW:261.630891084671
CID:436471
PubChem ID:16637324
Update Time:2025-04-19

1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)-
    • 4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
    • 63156-76-3
    • EN300-41370
    • CS-0080462
    • BB 0219118
    • AKOS000269269
    • F2164-0004
    • 62649-32-5
    • Z385383570
    • 4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
    • A914864
    • AS-36093
    • MFCD09033909
    • DTXSID90586242
    • SCHEMBL1279682
    • Inchi: 1S/C10H7ClF3N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17)
    • InChI Key: FITRLOBMRVIWHK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(N)=NNC=1C(F)(F)F

Computed Properties

  • Exact Mass: 261.02821
  • Monoisotopic Mass: 261.0280594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.7

1H-Pyrazol-5-amine, 4-(4-chlorophenyl)-3-(trifluoromethyl)- Related Literature

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